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Di-O-methylcurvularin, (+/-)-

Cat. No.: B12772049
CAS No.: 17899-75-1
M. Wt: 320.4 g/mol
InChI Key: GUOYHCBRIKZWKP-UHFFFAOYSA-N
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Description

Contextual Background of Resorcinolic Macrolides and Fungal Polyketide Metabolites

Fungal polyketide metabolites represent a large and structurally diverse class of natural products. wikipedia.org These compounds are biosynthesized by fungi through the repeated condensation of simple carboxylic acid units, a process catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). pnas.orgualberta.ca The polyketide pathway gives rise to an immense variety of chemical structures, including macrolides, which are characterized by a large lactone ring. researchgate.net

Within this broad category, resorcinolic macrolides (also known as resorcylic acid lactones or RALs) are a significant subgroup. researchgate.netnih.gov These molecules are defined by a resorcinol (B1680541) (1,3-benzenediol) moiety fused to a macrocyclic lactone ring. pnas.orgresearchgate.net RALs are known for a wide array of biological activities. pnas.orgresearchgate.net Curvularin (B155139), the parent compound of Di-O-methylcurvularin, is a well-known example of a dihydroxyphenylacetic acid lactone (DAL), a closely related class to RALs, which features a dihydroxyphenylacetic acid moiety bridged by the macrocyclic lactone. pnas.org These compounds are produced by various fungal genera, including Penicillium, Aspergillus, and Curvularia. researchgate.net

FeatureDescription
Parent Class Polyketides wikipedia.org
Biosynthesis Fungal Polyketide Synthase (PKS) pathways pnas.orgualberta.ca
Key Structural Unit Resorcinol (1,3-benzenediol) or dihydroxyphenylacetic acid moiety pnas.orgresearchgate.net
Defining Feature Macrocyclic lactone ring researchgate.net
Producing Organisms Fungi (e.g., Penicillium, Aspergillus, Curvularia) researchgate.net

Historical Perspective of Di-O-methylcurvularin, (+/-)- Research

Research into Di-O-methylcurvularin, (+/-)- is intrinsically linked to the study of its natural precursor, curvularin. The initial synthesis of racemic (±)-di-O-methylcurvularin was reported in 1967. researchgate.netrsc.orgchemrxiv.orgresearchgate.netresearchgate.net This early synthetic route involved the reaction of 3,5-dimethoxyphenylacetic acid with 7-oxo-octanoic acid. researchgate.netrsc.org This work was part of broader studies into the chemistry of fungal metabolites.

Subsequent synthetic efforts aimed to improve the efficiency and methodology of producing this macrolide. In 1980, a new synthesis was developed based on a palladium-catalyzed carbonylation reaction. nih.gov Another approach published in 1981 also contributed to the synthetic routes for this compound. acs.org Later, in 2010, a concise total synthesis was reported that established the core skeleton in a one-pot reaction, showcasing advancements in synthetic organic chemistry. nih.gov These synthetic studies often used Di-O-methylcurvularin as a target molecule to develop and refine new chemical reactions and strategies. epdf.pub

YearResearch MilestoneKey Reagents/ReactionsReference
1967 First reported synthesis of (±)-di-O-methylcurvularin3,5-dimethoxyphenylacetic acid and 7-oxo-octanoic acid researchgate.netrsc.orgchemrxiv.org
1980 Synthesis using a palladium-catalyzed reactionPalladium-catalyzed carbonylation nih.gov
2010 Concise total synthesis via a one-pot reactionAryne acyl-alkylation nih.gov

Significance of Di-O-methylcurvularin, (+/-)- in Natural Products Chemistry Research

The significance of Di-O-methylcurvularin, (+/-)- in natural products chemistry is multifaceted, despite it being a synthetic derivative. nih.govsciencebiology.org Its primary importance lies in its role as a synthetic target for the development and validation of novel organic synthesis methodologies. researchgate.net The pursuit of its total synthesis has provided a platform for chemists to explore and showcase new reactions, such as intramolecular Friedel-Crafts acylations and palladium-catalyzed carbonylations. nih.govepdf.pub

Furthermore, the synthesis and study of Di-O-methylcurvularin and its analogs contribute to the broader understanding of the structure-activity relationships (SAR) within the curvularin family of macrolides. chemrxiv.orgnih.gov By preparing derivatives where the phenolic hydroxyl groups are methylated, researchers can probe the importance of these functional groups for potential biological activity. nih.gov This is a common strategy in medicinal chemistry to understand how a molecule interacts with biological targets. wikipedia.org The study of such compounds, which are part of a rich class of fungal metabolites, continues to be a fertile ground for discovery in natural products chemistry. pnas.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O5 B12772049 Di-O-methylcurvularin, (+/-)- CAS No. 17899-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13,15-dimethoxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-12-7-5-4-6-8-15(19)18-13(10-17(20)23-12)9-14(21-2)11-16(18)22-3/h9,11-12H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOYHCBRIKZWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17899-75-1
Record name Di-O-methylcurvularin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017899751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DI-O-METHYLCURVULARIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHI1308VKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Isolation Methodologies of Di O Methylcurvularin, +/

Natural Sources and Producing Fungal Species

Di-O-methylcurvularin and its close analogues are secondary metabolites produced by various species of filamentous fungi. nih.govmdpi.com These compounds are not ubiquitous but have been isolated from specific fungal strains, often found in unique ecological niches, such as marine environments.

Research has identified fungi from the genera Penicillium and Curvularia as producers of curvularin-type metabolites. researchgate.netnih.gov For instance, a study on the chemical constituents of a marine-derived fungus, Penicillium sp. strain SF-5859, led to the isolation of 5,7-Di-O-methylcurvularin. nih.gov Similarly, investigations into the fungus Curvularia sp., particularly strains isolated from marine organisms like the red algae Gracilaria folifera, have yielded various curvularin (B155139) derivatives. researchgate.net The production of these metabolites highlights the metabolic diversity within these fungal genera, which are known producers of a wide range of secondary metabolites, including mycotoxins and pigments. nih.govmdpi.comresearchgate.net The isolation of these compounds from marine-derived fungi suggests that environmental factors and symbiotic relationships may influence their biosynthetic pathways. nih.gov

Advanced Isolation and Purification Techniques for Metabolites

The isolation of a specific natural product like Di-O-methylcurvularin from a complex fungal culture broth or mycelial extract is a multi-step process requiring a combination of separation techniques. The general workflow is designed to separate compounds based on their physicochemical properties, such as polarity, size, and charge.

The process typically begins with a solvent extraction of the fungal culture. An organic solvent, often ethyl acetate (B1210297), is used to partition the metabolites from the aqueous culture medium or the fungal biomass. nih.gov This initial crude extract contains a complex mixture of compounds.

To separate the target metabolite from this mixture, various chromatographic techniques are employed. Column chromatography is a fundamental purification method used for the initial fractionation of the crude extract. researchgate.net The extract is passed through a column packed with a solid stationary phase, such as silica (B1680970) gel or Sephadex, and a solvent or solvent gradient (the mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase.

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. researchgate.net HPLC utilizes high pressure to pass the solvent through a column packed with smaller particles, enabling finer separations. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is commonly used for purifying moderately polar compounds like Di-O-methylcurvularin. researchgate.net In some cases, multiple chromatographic steps, including Medium Pressure Liquid Chromatography (MPLC) or High-Performance Counter-Current Chromatography (HPCCC), may be combined to achieve the desired purity of the isolated compound. researchgate.netchemrxiv.org

Table 1: Overview of Isolation and Purification Techniques for Fungal Metabolites

TechniquePrincipleApplication in Metabolite Isolation
Solvent Extraction Partitions compounds between two immiscible liquids based on their relative solubility.Initial separation of metabolites from fungal culture broth or biomass into a crude organic extract.
Column Chromatography Separates compounds based on differential adsorption to a solid stationary phase as a mobile phase flows through it.Initial fractionation of the crude extract to yield semi-purified fractions.
High-Performance Liquid Chromatography (HPLC) A high-resolution version of column chromatography using high pressure for faster and more efficient separation.Final purification of the target compound to high purity (>95%).
High-Performance Counter-Current Chromatography (HPCCC) A support-free liquid-liquid partition chromatography method that separates compounds based on their differential partitioning between two immiscible liquid phases.Efficient separation and purification of natural products from complex extracts, minimizing sample loss due to irreversible adsorption. chemrxiv.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR, MS, X-ray Crystallography)

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a combination of powerful spectroscopic and spectrometric methods.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer initial clues about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. mdpi.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively, revealing the types of functional groups present and the carbon skeleton. nih.gov Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the planar structure.

X-ray Crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the exact spatial positions of all atoms can be determined, confirming bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.gov For curvularin-type compounds, X-ray analysis has been essential for determining the absolute configuration of stereocenters within the macrocyclic ring. researchgate.net

Table 2: Comparison of Spectroscopic and Spectrometric Techniques

TechniqueInformation ProvidedPhaseKey Application for Di-O-methylcurvularin
Mass Spectrometry (MS) Molecular weight, elemental formula, and structural fragments.Gas/SolutionDetermination of molecular formula (e.g., C₁₈H₂₄O₅). nih.gov
Nuclear Magnetic Resonance (NMR) Carbon-hydrogen framework, connectivity between atoms, and relative stereochemistry.SolutionElucidation of the complete planar structure and conformation in solution. nih.govmdpi.com
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.Solid (Crystal)Unambiguous determination of the three-dimensional structure and absolute configuration of chiral centers. researchgate.net

Biosynthetic Pathways of Di O Methylcurvularin, +/

Polyketide Synthase (PKS) Pathways in Macrolide Biosynthesis

The backbone of Di-O-methylcurvularin is assembled through a polyketide synthase (PKS) pathway, a mechanism analogous to fatty acid synthesis but with far greater structural versatility. mdpi.comnih.gov Polyketides are a diverse class of secondary metabolites built from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA. mdpi.com The enzymes responsible, polyketide synthases, are large, multifunctional proteins that catalyze successive decarboxylative condensations of these building blocks to form a linear polyketide chain. nih.gov

In fungi, macrolide biosynthesis is often carried out by iterative Type I PKSs (iPKSs). asm.org These are single, massive proteins containing multiple catalytic domains that are used repeatedly to extend the growing polyketide chain. nih.gov Key domains include an Acyltransferase (AT) for loading starter and extender units, a Ketosynthase (KS) for catalyzing the carbon-carbon bond-forming condensation reaction, and an Acyl Carrier Protein (ACP) that tethers the growing chain. nih.gov Additional domains, such as a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), can modify the β-keto group at each extension step, leading to varying degrees of reduction in the final polyketide backbone. nih.gov The final chain is typically released and cyclized into a macrolactone by a thioesterase (TE) domain. nih.gov

The biosynthesis of 12-membered resorcylic acid lactones like curvularin (B155139) involves a collaboration between a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). asm.org This collaboration results in the formation of a dihydroxyphenylacetic acid lactone framework, which distinguishes it from the 14-membered RALs like zearalenone. asm.orgnih.gov

Enzymatic Steps and Key Biocatalysts in Di-O-methylcurvularin, (+/-)- Formation

The direct biosynthetic pathway for Di-O-methylcurvularin is understood through the well-studied formation of its precursor, 10,11-dehydrocurvularin, in fungi such as Aspergillus terreus. asm.org The process involves a unique collaboration between two distinct Type I PKSs, followed by tailoring reactions.

The initial steps are governed by two PKS enzymes encoded in the biosynthetic gene cluster:

AtCURS1 (a highly reducing PKS): This enzyme is responsible for synthesizing a tetraketide starter unit. Bioinformatic analysis predicts it contains the standard catalytic domains (KS, AT, DH, KR, ACP) necessary for the iterative condensation and reduction of acetate (B1210297) units. asm.org

AtCURS2 (a non-reducing PKS): This synthase takes the tetraketide starter unit from AtCURS1 and performs further chain extensions. A key feature of AtCURS2 is its product template (PT) domain, which dictates a specific aldol (B89426) condensation with a different regioselectivity than that seen in other RALs. asm.org This results in an S-type cyclization pattern, yielding the characteristic dihydroxyphenylacetic acid scaffold of dehydrocurvularin (B13541). asm.org

Following the PKS-mediated assembly, tailoring enzymes modify the core structure. The formation of curvularin from dehydrocurvularin requires a reduction of the C10-C11 double bond. Furthermore, the stereochemistry at the C-15 chiral center is determined by the reduction pathway catalyzed by a β-ketoacyl reductase during the PKS synthesis, which can vary between fungal species. nih.gov

The final step to produce Di-O-methylcurvularin involves the enzymatic methylation of the two hydroxyl groups on the resorcylic acid ring. This reaction is catalyzed by O-methyltransferases, which are common post-PKS tailoring enzymes that use S-adenosyl methionine (SAM) as a methyl donor.

Table 1: Key Enzymes in the Biosynthesis of the Curvularin Scaffold

Enzyme/DomainTypeProposed Function in BiosynthesisCitation
AtCURS1Highly Reducing Type I PKSSynthesizes a tetraketide starter unit through iterative condensation and reduction of acetate units. asm.org
AtCURS2Non-reducing Type I PKSCollaborates with AtCURS1; extends the tetraketide and catalyzes an S-type aldol cyclization to form the 12-membered macrolactone ring. asm.org
β-Ketoacyl Reductase (KR)PKS DomainCatalyzes the reduction of β-keto groups during chain extension, determining the stereochemistry at chiral centers like C-15. nih.gov
O-MethyltransferaseTailoring EnzymeCatalyzes the transfer of methyl groups to the two phenolic hydroxyls on the curvularin backbone to yield Di-O-methylcurvularin.(Inferred)

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes for secondary metabolite production are typically located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org This co-localization facilitates the coordinated regulation of the entire pathway.

Research on Aspergillus terreus has identified the BGC responsible for producing 10,11-dehydrocurvularin. asm.org This cluster contains the essential genes for the core synthases and other necessary functions.

Table 2: Genes in the Dehydrocurvularin Biosynthetic Gene Cluster

GeneProposed FunctionCitation
AtCURS1Encodes the highly reducing polyketide synthase (HR-PKS). asm.org
AtCURS2Encodes the non-reducing polyketide synthase (NR-PKS). asm.org
Putative Transporter GeneEncodes a protein potentially involved in exporting the final compound from the cell. asm.org
Putative Regulatory GeneEncodes a protein likely involved in the transcriptional regulation of the gene cluster. asm.org

The expression of BGCs is tightly regulated, often controlled by pathway-specific transcription factors that respond to developmental or environmental cues. asm.org Comparative genomic analyses and mutant-based studies have shown that the presence and structure of BGCs are often linked to the producing organism's phylogeny and its competitive interactions in its environment. nih.gov

Investigational Approaches for Elucidating Biosynthetic Mechanisms

Scientists employ a variety of powerful techniques to decipher the complex biosynthetic pathways of natural products like Di-O-methylcurvularin. asm.org These methods range from predictive bioinformatics to direct biochemical experiments.

A primary modern approach is genome mining , where the sequenced genome of a producing organism is searched for putative BGCs using bioinformatics tools. frontiersin.org This was the method used to identify the dehydrocurvularin cluster in A. terreus. asm.org Bioinformatic analysis of the PKS domains within the identified genes helps predict the number of condensation cycles, the type of starter units, and the pattern of reductive modifications. asm.org

To validate these in silico predictions, heterologous expression is a key technique. asm.org The identified BGC or specific genes are transferred into a host organism, such as Saccharomyces cerevisiae (yeast), which does not naturally produce the compound. asm.orgasm.org Successful production of the target molecule or its intermediates in the host confirms the function of the genes. asm.org For instance, the collaboration between AtCURS1 and AtCURS2 was confirmed by reconstituting the pathway in yeast. asm.org

Other important methods include:

Gene Disruption: Knocking out specific genes in the native producer and analyzing the resulting metabolic profile can confirm the gene's role in the pathway. nih.gov

Feeding Studies: Isotopically labeled precursors or synthetic analogues of proposed intermediates are fed to the producing organism. asm.org Tracking the label into the final product can confirm the biosynthetic sequence and the specificity of the enzymes. This was demonstrated by feeding tetraketide analogues to yeast expressing AtCURS2, which resulted in the production of dehydrocurvularin analogues. asm.org

Table 3: Methods for Investigating Biosynthetic Pathways

MethodDescriptionApplication ExampleCitation
Genome Mining & BioinformaticsIn silico analysis of genomic data to identify BGCs and predict the function of encoded enzymes based on sequence homology.Identification of the dehydrocurvularin BGC in Aspergillus terreus. asm.orgfrontiersin.org
Heterologous ExpressionTransferring the BGC into a model host (e.g., yeast) to reconstitute the pathway and confirm gene function.Reconstitution of dehydrocurvularin biosynthesis in S. cerevisiae using AtCURS1 and AtCURS2. asm.orgasm.org
Gene Disruption/KnockoutInactivating a specific gene in the BGC of the native organism to observe changes in metabolite production.Used to study radicicol (B1680498) biosynthesis by targeting gene disruptions. nih.gov
Precursor Feeding StudiesSupplying labeled precursors or synthetic intermediates to the culture to trace their incorporation into the final product.Tetraketide analogues were shown to support dehydrocurvularin biosynthesis in yeast expressing AtCURS2. asm.org

Chemical Synthesis Strategies for Di O Methylcurvularin, +/

Historical Evolution of Total Synthesis Methodologies

The journey to synthesize Di-O-methylcurvularin, (+/-)-, began with foundational methods aimed at constructing the racemic form of the molecule. These early efforts laid the groundwork for more sophisticated approaches that would follow.

Early Approaches to Racemic Synthesis (e.g., Intramolecular Friedel-Crafts Reactions)

One of the initial total syntheses of (±)-di-O-methylcurvularin was reported in 1967. This approach utilized 3,5-dimethoxyphenylacetic acid and 7-oxo-octanoic acid as key starting materials rsc.org. A critical step in this synthesis involved an intramolecular Friedel-Crafts reaction to form the aromatic core and establish the macrocyclic precursor. The Friedel-Crafts reaction, a cornerstone of organic synthesis, involves the alkylation or acylation of an aromatic ring nih.govnih.gov. In the intramolecular variant, the acylating or alkylating agent is part of the same molecule as the aromatic ring, leading to the formation of a new ring system masterorganicchemistry.comresearcher.lifeuwaterloo.ca. This strategy proved effective in constructing the benzannulated macrocycle of Di-O-methylcurvularin.

Developments in Di-O-methylcurvularin, (+/-)- Total Synthesis

Following the initial racemic synthesis, subsequent research focused on refining and improving the total synthesis of Di-O-methylcurvularin, (+/-)-. These developments aimed to enhance efficiency, yield, and introduce new methodologies for the construction of the macrocyclic structure. The evolution of synthetic strategies has been marked by the incorporation of modern synthetic reactions, providing alternative and often more efficient routes to the target molecule.

Advanced Stereoselective and Asymmetric Total Synthesis

As the field of organic synthesis advanced, the focus shifted from racemic syntheses to the development of stereoselective and asymmetric methods to produce enantiomerically pure or enriched Di-O-methylcurvularin. These advanced strategies employ chiral catalysts or starting materials to control the stereochemistry of the final product.

Chiral Pool Approaches

The chiral pool approach is a strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials nih.govnih.govwikipedia.orgmdpi.comyoutube.com. This strategy leverages the inherent chirality of these natural molecules to introduce stereocenters into the target molecule. While specific applications of a chiral pool approach directly to Di-O-methylcurvularin, (+/-)- are not extensively detailed in the provided context, this methodology represents a significant avenue in the asymmetric synthesis of natural products.

Asymmetric Catalysis in Di-O-methylcurvularin, (+/-)- Synthesis

Asymmetric catalysis has become a powerful tool in modern organic synthesis, enabling the production of chiral molecules from achiral or racemic precursors with high enantioselectivity youtube.comyoutube.commdpi.comyoutube.comberkeley.edu. This approach relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. In the context of Di-O-methylcurvularin synthesis, asymmetric catalysis can be applied to key bond-forming reactions to control the stereochemistry of the newly formed chiral centers. For instance, the enantioselective synthesis of (-)-curvularin, a related natural product, has been achieved using an aryne acyl-alkylation reaction, highlighting the potential of asymmetric catalysis in this family of compounds nih.govorgsyn.org.

Key Stereoselective Transformations

Several powerful stereoselective transformations have been employed in the synthesis of Di-O-methylcurvularin and related benzannulated macrolactones. These reactions are crucial for the efficient and controlled construction of the complex molecular architecture.

Ring-Closing Metathesis (RCM): RCM is a widely used reaction for the formation of cyclic alkenes from a diene precursor, catalyzed by transition metal complexes, most notably those containing ruthenium wikipedia.orgorganic-chemistry.orgdrughunter.combeilstein-journals.orgutc.edu. This reaction is highly valued for its functional group tolerance and its ability to form medium to large-sized rings, making it well-suited for the macrocyclization step in the synthesis of Di-O-methylcurvularin. The synthesis of a requisite macrocycle for a related natural product, (-)-curvularin, utilized RCM, demonstrating its applicability in this context orgsyn.org.

Aryne Acyl-alkylation: The direct acyl-alkylation of arynes has emerged as a convergent and powerful method for the synthesis of benzannulated macrolactones nih.govorgsyn.orgwpmucdn.comorgsyn.org. This reaction involves the generation of a highly reactive aryne intermediate, which then undergoes a reaction with a nucleophile, such as an enolate, to form a new carbon-carbon bond and functionalize the aromatic ring in a single step. This strategy has been successfully applied to the enantioselective total synthesis of (-)-curvularin nih.govorgsyn.org.

Sharpless Asymmetric Epoxidation/Dihydroxylation: The Sharpless asymmetric epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols wikipedia.orgdalalinstitute.comresearchgate.netpitt.eduharvard.edu. This reaction is renowned for its high degree of predictability and enantioselectivity. Similarly, the Sharpless asymmetric dihydroxylation allows for the conversion of alkenes to chiral diols. These methods are instrumental in introducing chirality and providing versatile epoxide and diol intermediates that can be further elaborated to construct complex natural products.

Maruoka Asymmetric Allylation: The Maruoka asymmetric allylation is a method for the enantioselective allylation of aldehydes, often employing a chiral titanium catalyst. This reaction is a reliable way to construct chiral homoallylic alcohols, which are valuable building blocks in organic synthesis. While a specific application to Di-O-methylcurvularin is not detailed, such asymmetric C-C bond-forming reactions are fundamental in the stereocontrolled synthesis of complex molecules organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov.

Interactive Data Tables

Table 1: Key Synthetic Strategies for Di-O-methylcurvularin and Related Compounds

Strategy Key Reaction Description Relevance to Di-O-methylcurvularin Synthesis
Racemic SynthesisIntramolecular Friedel-Crafts AcylationCyclization of an aromatic compound containing a tethered acyl group to form a new ring.Early total synthesis of (±)-Di-O-methylcurvularin rsc.org.
Asymmetric SynthesisAryne Acyl-alkylationInsertion of an aryne into a carbon-carbon bond of a β-ketoester to form a functionalized aromatic ring.Enantioselective synthesis of the related natural product (-)-curvularin nih.govorgsyn.org.
MacrocyclizationRing-Closing Metathesis (RCM)Intramolecular olefin metathesis of a diene to form a cyclic alkene and a volatile byproduct (e.g., ethylene).Construction of the macrocyclic ring system in related benzannulated macrolactones orgsyn.orgwikipedia.org.
StereocontrolSharpless Asymmetric EpoxidationEnantioselective epoxidation of allylic alcohols using a titanium-tartrate catalyst.Introduction of stereocenters and formation of chiral building blocks wikipedia.orgresearchgate.net.

Table 2: Comparison of Stereoselective Transformations

Transformation Catalyst/Reagent Bond Formed/Transformation Key Advantage
Ring-Closing MetathesisGrubbs' or Schrock's Catalyst (Ru or Mo-based)Intramolecular C=CEfficient formation of large rings, high functional group tolerance organic-chemistry.org.
Aryne Acyl-alkylationAryne precursor (e.g., silylaryl triflate) and a baseAryl-Alkyl C-CConvergent approach to functionalized aromatic systems orgsyn.orgwpmucdn.com.
Sharpless Asymmetric EpoxidationTi(OiPr)4, Diethyl tartrate, t-BuOOHC-O (epoxide)High enantioselectivity and predictability dalalinstitute.comharvard.edu.
Maruoka Asymmetric AllylationChiral Titanium CatalystC-C (homoallylic alcohol)Enantioselective formation of chiral alcohols.

Convergent and Divergent Synthetic Routes

The synthesis of (±)-di-O-methylcurvularin has been notably achieved through a pathway that can be analyzed in the context of both convergent and linear synthetic principles. A key synthesis involves the reaction between two main fragments: 3,5-dimethoxyphenylacetic acid and 7-oxo-octanoic acid. rsc.org This approach, where major components of the target molecule are synthesized separately before being combined, is a hallmark of a convergent synthesis.

In a more detailed examination of synthetic strategies for related curvularin (B155139) structures, various key reactions have been employed that lend themselves to convergent designs. These include Vilsmeier-Haack formylation, Grignard reactions, and alkylation of 1,3-dithiane, followed by macrolactonization, often using methods like the Yamaguchi protocol. researchgate.net

A divergent approach, on the other hand, would involve a common intermediate that could be elaborated into a variety of related structures. While a dedicated divergent synthesis for a library of Di-O-methylcurvularin analogs has not been extensively documented in the reviewed literature, the core structure of curvularin-type macrolides presents opportunities for such strategies. For instance, a common macrocyclic core could be functionalized at various positions to generate a range of derivatives. A concise, three-step synthesis of a related compound, di-O-methyl-β,γ-dehydrocurvularin, has been achieved via esterification, Friedel-Crafts acylation, and a microwave-promoted ring-closing metathesis, highlighting modern methods that could be adapted for divergent approaches. nih.gov

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionApplication to Di-O-methylcurvularin, (+/-)-
Convergent Synthesis Key fragments of the target molecule are synthesized independently and then assembled.The documented synthesis from 3,5-dimethoxyphenylacetic acid and 7-oxo-octanoic acid exemplifies this approach. rsc.org
Divergent Synthesis A common intermediate is transformed into a variety of different but structurally related products.While not explicitly detailed for Di-O-methylcurvularin, modern synthetic methods used for related compounds could enable such a strategy for creating a library of analogs.
Linear Synthesis The synthesis proceeds in a stepwise manner, with each step building upon the previous one in a linear sequence.Elements of linear synthesis are present within the convergent fragments' preparation.

Challenges and Future Directions in Di-O-methylcurvularin, (+/-)- Chemical Synthesis

The chemical synthesis of Di-O-methylcurvularin, (+/-)- and related macrocycles is not without its difficulties. A primary challenge lies in the efficient construction of the macrocyclic ring. Macrolactonization, the key ring-closing step, can be low-yielding due to competing intermolecular reactions and the conformational strain of the large ring.

Another significant challenge is the control of stereochemistry. For non-racemic syntheses of curvularin analogs, establishing the correct stereocenters requires sophisticated asymmetric methodologies.

Key Synthetic Challenges:

Macrolactonization: Achieving high yields in the ring-closing step to form the macrocycle is a persistent challenge.

Stereocontrol: For enantiomerically pure products, the introduction and maintenance of the correct stereochemistry throughout the synthesis is crucial.

Future Directions:

The future of Di-O-methylcurvularin synthesis will likely focus on addressing these challenges through the development of novel and more efficient synthetic methods.

Advanced Catalysis: The use of new and more effective catalysts for macrocyclization reactions, such as ring-closing metathesis, could significantly improve the efficiency of the synthesis.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction conditions, potentially leading to higher yields and purity in key synthetic steps.

Biocatalysis: The use of enzymes to perform specific transformations could offer a green and highly selective alternative to traditional chemical methods for the synthesis of curvularin and its analogs.

Diversity-Oriented Synthesis: A more focused effort on divergent synthesis strategies could lead to the creation of libraries of Di-O-methylcurvularin analogs, which would be valuable for structure-activity relationship studies and the discovery of new bioactive compounds.

In Vitro Biological Activities and Mechanistic Investigations of Di O Methylcurvularin, +/

Cytotoxicity Against Cancer Cell Lines (e.g., A549, HeLa, MDA-MB-231, MCF-7) In Vitro

In studies on breast cancer cell lines, curcumin (B1669340), a compound with structural similarities to curvularin (B155139), demonstrated differential cytotoxic effects on MCF-7 and MDA-MB-231 cells nih.gov. For instance, curcumin was effective at a concentration of 6 μM and resulted in a significant loss of cell viability at 40 μM after 24 hours in MDA-MB-231 cells nih.gov. The cytotoxic effects of various agents on MCF-7 and MDA-MB-231 cells are often evaluated to understand their potential as anticancer agents nih.govresearchgate.net.

Regarding the A549 human lung carcinoma cell line, curvularin has been noted to inhibit the synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. However, specific cytotoxicity data in the form of IC50 values for Di-O-methylcurvularin against A549 and HeLa cells is not available in the reviewed literature.

The following table summarizes the available cytotoxicity data for curvularin and related compounds against the specified cancer cell lines.

Table 1: In Vitro Cytotoxicity of Curvularin and Related Compounds Against Various Cancer Cell Lines

CompoundCell LineIC50 ValueReference
CurcuminMDA-MB-231Effective at 6 μM; ~80% viability loss at 40 μM (24h) nih.gov
(S)-curvularinMDA-MB-231Data not specified nih.gov
Dehydrocurvularin (B13541)MDA-MB-231Data not specified nih.gov

Antimicrobial Activities (e.g., antibiotic activity against fungi) In Vitro

Curvularin-type compounds have demonstrated a range of antimicrobial activities. While specific data for Di-O-methylcurvularin, (+/-)- is limited, research on related structures provides insight into their potential antifungal properties.

Studies on various fungal pathogens are crucial for determining the efficacy of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal activity of a compound. For many pathogenic filamentous fungi, MIC distributions have been established for common antifungal drugs mdpi.com.

While a comprehensive table of MIC values for Di-O-methylcurvularin against a panel of fungi is not available, the general class of curvularin metabolites has been recognized for its antimicrobial potential. Further research is required to determine the specific antifungal spectrum and potency of Di-O-methylcurvularin.

Anti-inflammatory and Immunomodulatory Effects In Vitro (e.g., inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) overproduction, inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), IL-4, TGF-β pathways)

Curvularin and its derivatives have been investigated for their anti-inflammatory properties, showing significant effects on key inflammatory mediators and pathways.

Inhibition of NO and PGE2 Production, and iNOS and COX-2 Expression:

Several curvularin-type metabolites have been shown to strongly inhibit the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The IC50 values for this inhibition range from 1.9 μM to 18.1 μM for NO and from 2.8 μM to 18.7 μM for PGE2 nih.gov. This inhibitory effect is associated with the attenuation of the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. One of the active compounds, (10E,15S)-10,11-dehydrocurvularin, was found to suppress the expression of these pro-inflammatory enzymes nih.gov.

Table 2: Inhibitory Effects of Curvularin Derivatives on NO and PGE2 Production in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 for NO Inhibition (μM)IC50 for PGE2 Inhibition (μM)Reference
Curvularin derivatives (range)1.9 - 18.12.8 - 18.7 nih.gov

Involvement of TGF-β Pathway:

Research has shown that fungal lactones, including (S)-curvularin and dehydrocurvularin, can inhibit TGF-β signaling. These compounds were found to inhibit the binding of activated Smad2/3 transcription factors to DNA, thereby antagonizing the cellular effects of TGF-β nih.gov. This was observed in both HepG2 and MDA-MB-231 cells nih.gov. The inhibition of TGF-β-dependent reporter gene activation and the expression of TGF-β induced genes highlight a significant immunomodulatory role for these compounds nih.gov.

IL-4 Pathway:

There is currently no available information from the reviewed literature to suggest the involvement of Di-O-methylcurvularin, (+/-)- or other curvularin derivatives in the IL-4 signaling pathway.

Other Investigated Biological Activities (e.g., phytotoxic effects, inhibition of human inducible nitric oxide synthase)

Phytotoxic Effects:

Curvularin and its analogue, αβ-dehydrocurvularin, have been identified as phytotoxic constituents from Curvularia intermedia. In seed germination bioassays, αβ-dehydrocurvularin showed more potent inhibitory effects on both lettuce (a dicot) and bentgrass (a monocot) compared to curvularin. Curvularin itself displayed greater phytotoxicity towards dicots nih.gov. The mode of action for the phytotoxicity of αβ-dehydrocurvularin is believed to be through the disruption of plant cell membranes nih.gov.

Inhibition of Human Inducible Nitric Oxide Synthase:

As mentioned in the anti-inflammatory section, curvularin derivatives have been shown to inhibit the expression of inducible NO synthase (iNOS) nih.gov. The overproduction of NO by iNOS is a key factor in the pathophysiology of many inflammatory diseases sci-hub.box. Selective inhibitors of human iNOS are considered to have therapeutic potential nih.govnih.gov. The ability of curvularin-type compounds to suppress iNOS expression suggests their potential as modulators of inflammatory responses in human cells.

Cellular and Molecular Mechanisms of Action In Vitro

The biological activities of curvularin and its derivatives are underpinned by specific cellular and molecular mechanisms.

For their anti-inflammatory effects, a key mechanism is the suppression of pro-inflammatory gene expression. (10E,15S)-10,11-dehydrocurvularin, for instance, has been shown to inhibit the upregulation of pro-inflammatory mediators and cytokines by targeting the nuclear factor-κB (NF-κB) signaling pathway nih.gov. This compound did not, however, appear to act through the mitogen-activated protein kinase (MAPK) pathway nih.gov.

In the context of immunomodulation via the TGF-β pathway, the mechanism involves direct interference with the signaling cascade. (S)-curvularin and dehydrocurvularin inhibit the binding of the activated Smad2/3 transcription factors to their DNA binding sites nih.gov. This prevents the transcription of TGF-β-responsive genes, thereby blocking the downstream effects of this cytokine nih.gov.

The phytotoxic action of dehydrocurvularin is attributed to its ability to cause disruption of plant cell membranes, leading to leakage of cellular contents and ultimately cell death nih.gov.

The precise molecular mechanisms underlying the cytotoxic and antimicrobial activities of Di-O-methylcurvularin, (+/-)- have not been elucidated in the available literature.

Structure Activity Relationship Sar Studies of Di O Methylcurvularin, +/ and Analogues

Design and Synthesis of Di-O-methylcurvularin, (+/-)- Analogues for SAR Investigations

The design and synthesis of analogues of Di-O-methylcurvularin are centered on systematically altering specific parts of the molecule to probe their contribution to its biological activity. The primary strategies involve modifications to the macrolactone ring, substitutions on the aromatic moiety, and variations in the stereochemistry of chiral centers.

Synthetic approaches to curvularin (B155139) analogues often employ a combination of techniques, including semisynthesis from the natural product curvularin and total synthesis. Semisynthetic methods allow for the targeted modification of specific functional groups. For instance, acylation or glycosylation of the hydroxyl groups on the curvularin scaffold can be achieved to explore the impact of these changes on bioactivity.

Total synthesis provides greater flexibility in introducing more profound structural changes, such as altering the size of the macrolactone ring or introducing unnatural stereocenters. These synthetic endeavors are essential for generating a diverse library of compounds necessary for comprehensive SAR studies, which in turn can lead to the identification of analogues with improved therapeutic potential.

Impact of Macrolactone Ring Modifications on In Vitro Biological Activity

The 12-membered macrolactone ring of curvularin-type compounds is a key structural feature that significantly influences their biological profile. Modifications to this ring, such as altering its size or introducing different functional groups, have been shown to have a profound impact on in vitro activity.

Studies on various macrolides have demonstrated that both the ring size and the conformation it adopts are critical for target binding and biological function. For curvularin analogues, modifications such as the introduction of double bonds or hydroxyl groups within the macrolactone ring have been explored. For example, the presence of a double bond, as seen in dehydrocurvularin (B13541), has been associated with potent cytotoxic activity against various cancer cell lines.

Furthermore, the opening of the macrolactone ring has been shown to dramatically decrease the anti-inflammatory activity of curvularin-type metabolites. This suggests that the cyclic structure is essential for maintaining the appropriate conformation for interaction with biological targets. The rigidity and specific geometry conferred by the macrolactone ring are therefore crucial determinants of the in vitro biological activity of these compounds.

CompoundMacrolactone Ring ModificationObserved In Vitro Biological Activity
Curvularin12-membered ringBaseline cytotoxic and anti-inflammatory activity
(10E,15S)-10,11-dehydrocurvularinIntroduction of a double bondPotent anti-inflammatory and cytotoxic activity
Ring-opened curvularin derivativesHydrolysis of the ester bondSignificant decrease in anti-inflammatory activity

Influence of Aromatic Substitutions on In Vitro Biological Activity

The aromatic portion of the Di-O-methylcurvularin molecule presents another key area for SAR exploration. The nature and position of substituents on the benzene ring can significantly affect the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which can influence its interaction with biological targets.

In the parent compound, curvularin, the presence of phenolic hydroxyl groups is a critical feature. Studies have indicated that blocking these hydroxyl groups, for instance through methylation to form Di-O-methylcurvularin, can lead to a significant decrease in anti-inflammatory activity. This highlights the importance of the free phenolic hydroxyls for this particular biological effect, likely due to their ability to act as hydrogen bond donors or engage in other specific interactions with target proteins.

Compound TypeAromatic SubstitutionImpact on In Vitro Biological Activity
CurvularinPhenolic hydroxyl groupsEssential for anti-inflammatory activity
Di-O-methylcurvularinMethylated hydroxyl groupsReduced anti-inflammatory activity

Stereochemical Considerations and Their Effect on In Vitro Activity (e.g., C-15 Chiral Center Configuration)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like Di-O-methylcurvularin. nih.gov The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid. nih.gov For curvularin-type compounds, the configuration of the chiral centers, including the C-15 position, is a critical determinant of their in vitro activity.

The majority of natural products are biosynthesized in an enantiomerically pure form, and often only one enantiomer exhibits the desired biological effect. nih.gov In the case of curvularin analogues, different stereoisomers have been shown to possess varying levels of cytotoxic and antibacterial activity. For example, studies on 11-hydroxycurvularin have revealed that the stereochemistry at the C-11 position influences its biological profile.

While specific studies on the C-15 chiral center of Di-O-methylcurvularin are not extensively documented, it is well-established in medicinal chemistry that the configuration of such stereocenters can significantly impact potency and selectivity. nih.gov Different enantiomers can have different affinities for their targets, and in some cases, one enantiomer may be active while the other is inactive or even exhibits undesirable effects. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of Di-O-methylcurvularin are essential for a complete understanding of its SAR.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Approaches in Di-O-methylcurvularin, (+/-)- Research

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools in modern drug discovery that can be applied to the study of Di-O-methylcurvularin and its analogues. nih.gov These in silico methods allow for the prediction of the biological activity of compounds based on their chemical structure, thereby guiding the design of more potent and selective molecules while reducing the need for extensive synthesis and testing.

QSAR models are developed by establishing a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. These descriptors can be related to various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Once a reliable QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogues of Di-O-methylcurvularin.

Molecular docking is another computational technique that can provide valuable insights into the SAR of these compounds. nih.gov By simulating the binding of Di-O-methylcurvularin analogues to the active site of a target protein, molecular docking can help to identify key interactions that are important for biological activity. nih.gov This information can then be used to design new derivatives with improved binding affinity and, consequently, enhanced potency. Although specific QSAR and molecular docking studies on Di-O-methylcurvularin are not widely reported, the application of these methods holds significant promise for accelerating the development of new therapeutic agents based on the curvularin scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Di-O-methylcurvularin, (+/-)-

The total synthesis of curvularin (B155139) and its derivatives has been a topic of interest for organic chemists, with various strategies being reported. A concise synthetic approach to a related compound, (+/-)-di-O-methyl-beta,gamma-dehydrocurvularin, was achieved in a three-step sequence involving esterification, Friedel-Crafts acylation, and a microwave-promoted ring-closing metathesis. nih.gov This highlights the potential for developing more efficient and stereoselective synthetic routes. Future research in this area could focus on:

Asymmetric Synthesis: Developing novel methodologies to afford enantiomerically pure (+)- and (-)-Di-O-methylcurvularin, allowing for the differential investigation of their biological activities.

Flow Chemistry and Automation: Exploring the application of continuous flow chemistry and automated synthesis platforms to streamline the production of Di-O-methylcurvularin and its analogs, enabling high-throughput screening efforts.

Synthetic StrategyKey ReactionsPotential Advantages
Asymmetric SynthesisChiral auxiliaries, asymmetric catalysisAccess to single enantiomers for specific biological evaluation
Convergent SynthesisFragment coupling, cross-coupling reactionsIncreased efficiency and modularity for analog synthesis
Flow ChemistryContinuous processing, microreactorsEnhanced reaction control, scalability, and safety

In-depth Elucidation of Biosynthetic Enzymes and Pathways

Understanding the natural production of curvularin-type compounds in fungi is crucial for harnessing and engineering their biosynthesis. The biosynthetic gene cluster for 10,11-dehydrocurvularin, a direct precursor to curvularin, has been identified and characterized in Aspergillus terreus. nih.govvtt.fi This cluster encodes a pair of collaborating iterative polyketide synthases (PKSs), AtCURS1 and AtCURS2, which are responsible for the assembly of the polyketide backbone. nih.govvtt.fi Future research should aim to:

Characterize Downstream Enzymes: Identify and characterize the enzymes responsible for the subsequent tailoring steps that convert 10,11-dehydrocurvularin into curvularin and its methylated derivatives. This would likely involve reductases and methyltransferases.

Reconstitute the Full Pathway: Heterologously express the entire biosynthetic pathway in a model organism like Saccharomyces cerevisiae or Escherichia coli. nih.gov This would enable the controlled production of Di-O-methylcurvularin and facilitate pathway engineering for the production of novel analogs.

Investigate Regulatory Mechanisms: Elucidate the regulatory networks that control the expression of the curvularin biosynthetic gene cluster in its native fungal producer. This knowledge could be used to enhance the production of the compound.

Enzyme TypePutative Function in Di-O-methylcurvularin Biosynthesis
Polyketide Synthase (PKS)Assembly of the polyketide backbone from acetate (B1210297) units clockss.org
ReductaseReduction of the 10,11-double bond in dehydrocurvularin (B13541)
O-MethyltransferaseMethylation of the phenolic hydroxyl groups

Advanced Mechanistic Studies of In Vitro Biological Actions

Curvularin and its derivatives have been reported to exhibit a range of in vitro biological activities, including acetylcholinesterase inhibition and disruption of microtubule centers, leading to cell division inhibition. nih.gov However, the precise molecular mechanisms underlying these activities, particularly for Di-O-methylcurvularin, are not fully understood. Future investigations should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of Di-O-methylcurvularin.

Enzyme Kinetics and Inhibition Studies: Conducting detailed kinetic studies to characterize the mode of inhibition of identified target enzymes, such as acetylcholinesterase.

Cell-Based Assays and Molecular Probes: Utilizing a battery of cell-based assays and developing fluorescently labeled or photoaffinity probes to visualize the subcellular localization and interactions of Di-O-methylcurvularin.

Exploration of New Analogues for Enhanced In Vitro Activity Profiles

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The synthesis of ring-homologated and derivatized analogs of (S)-curvularin has demonstrated that modifications to the macrocyclic ring and the phenolic hydroxyl groups can modulate its anti-inflammatory activity. nih.gov Future work in this area should involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the Di-O-methylcurvularin scaffold, including the macrocyclic ring size, the stereochemistry of the methyl group, and the nature of the aromatic ring substituents, to establish comprehensive SAR.

Combinatorial Synthesis: Utilizing combinatorial chemistry approaches to generate libraries of Di-O-methylcurvularin analogs for high-throughput screening against a panel of biological targets.

Bioisosteric Replacement: Exploring the replacement of key functional groups with bioisosteres to potentially improve metabolic stability and other drug-like properties.

Analog TypePotential Impact on Activity
Ring-Expanded/Contracted AnalogsAltered conformation and binding affinity
StereoisomersDifferential interaction with chiral biological targets
Aromatic Ring VariantsModified electronic properties and target interactions

Application of Chemoinformatics and Machine Learning in Di-O-methylcurvularin, (+/-)- Research

Chemoinformatics and machine learning are powerful tools that can significantly accelerate natural product-based drug discovery. nih.govfrontiersin.org These computational approaches can be applied to various aspects of Di-O-methylcurvularin research:

Virtual Screening and Target Prediction: Using the structure of Di-O-methylcurvularin to perform virtual screening against databases of protein structures to identify potential biological targets. u-strasbg.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the biological activity data of a series of Di-O-methylcurvularin analogs to predict the activity of novel, unsynthesized compounds. frontiersin.org

ADMET Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Di-O-methylcurvularin and its analogs, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

De Novo Design: Utilizing generative machine learning models to design novel macrocyclic structures inspired by the Di-O-methylcurvularin scaffold with potentially improved biological activities.

By systematically addressing these future research directions, the scientific community can unlock the full potential of Di-O-methylcurvularin, (+/-)-, paving the way for the development of new therapeutic agents or valuable biological probes.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Di-O-methylcurvularin, (±)-, in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons). Report confidence intervals (95%) .

Q. Guidelines for Referencing

  • Cite primary literature for spectroscopic data and bioactivity claims.
  • Adhere to journal-specific requirements for experimental details (e.g., Beilstein Journal of Organic Chemistry guidelines) .
  • Use tools like ChemDraw for structure clarity and Otio for literature management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.